Melting Point Divergence: Target Compound Exhibits 12-14°C Lower Melting Point than Keto-Enol Tautomer 3-(4-Fluorophenyl)-3-oxopropanoic Acid
3-(4-Fluorophenylamino)-3-oxopropanoic acid exhibits a melting point of 142 °C when determined in ethanol . In direct contrast, the structurally related tautomer 3-(4-fluorophenyl)-3-oxopropanoic acid (CAS 80646-00-0) displays a melting point of approximately 154-156 °C under comparable measurement conditions . This 12-14 °C difference in phase transition temperature is not marginal and indicates divergent intermolecular forces and crystal packing arrangements between the amide-containing target compound and the ketone-bearing comparator, despite both molecules sharing the same fluorophenyl substitution and carboxylic acid termini.
| Evidence Dimension | Melting point (phase transition temperature) |
|---|---|
| Target Compound Data | 142 °C (determined in ethanol) |
| Comparator Or Baseline | 3-(4-fluorophenyl)-3-oxopropanoic acid (CAS 80646-00-0): 154-156 °C |
| Quantified Difference | ΔT = 12-14 °C (target compound melts at a lower temperature) |
| Conditions | Melting point apparatus; solvent for target compound: ethanol ; comparator melting point conditions unspecified |
Why This Matters
A lower melting point may correlate with higher solubility in organic solvents and altered processing characteristics, which is critical for formulation scientists selecting between structurally similar building blocks for synthetic or analytical applications.
